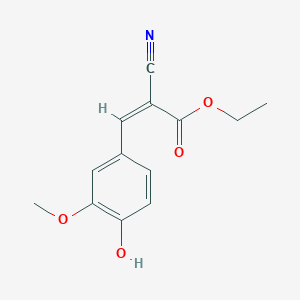

(Z)-ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate, also known as rohitukine, is a natural alkaloid found in the stem bark of the plant Dysoxylum binectariferum. This compound has been extensively studied due to its potential as an anticancer agent.

Wissenschaftliche Forschungsanwendungen

Supramolecular Assembly and Crystal Structure Analysis

Research has demonstrated the significance of the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate in forming a three-dimensional supramolecular network through hydrogen bonds and π⋯π stacking interactions. These interactions are pivotal in stabilizing self-assembly processes and molecular conformation, with Hirshfeld surface analysis quantifying the roles of noncovalent interactions in crystal packing (Matos et al., 2016).

Polymerization Initiator

Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate has been identified as an initiator for the diradical polymerization of acrylonitrile, demonstrating the compound's potential in creating polymers with significant applications in materials science (Li et al., 1991).

Branched Acrylic Copolymers Synthesis

Branched acrylic copolymers based on 2-hydroxypropyl acrylate have been synthesized using reversible addition fragmentation chain transfer (RAFT) polymerization, showcasing the compound's versatility in polymer chemistry (Vo et al., 2007).

Photoprotective Effects and Safety Evaluation

A new heterocyclic derivative, LQFM048, synthesized from (Z)-ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate, has shown promising results as a sunscreen ingredient. Its low degradation under sunlight exposure and lack of acute oral systemic toxicity in mice suggest its potential for developing new sunscreen products with antioxidant properties (Vinhal et al., 2016).

Organic Synthesis and Chemical Transformations

Ethyl 3-aryl-2-nitroacrylate's reaction with titanium tetrachloride has been studied, leading to the formation of significant chemical structures like 4H-1,2-benzoxazine and 5-methoxy-salicylaldehyde, highlighting the compound's utility in organic synthesis and the exploration of reaction mechanisms (Hirotani & Zen, 1994).

Copolymerization with Styrene

Phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates have been synthesized and copolymerized with styrene, indicating the acrylates' role in modifying polymer properties and applications in materials science (Reddy et al., 2021).

Hydrocarbonylation and Dimerization

The hydrocarbonylation of methyl acrylate with CO and H2O to form dimethyl 4-oxopimelate showcases the potential of acrylates in catalytic processes and organic synthesis, further expanding the applications of these compounds in chemical manufacturing (Murata & Matsuda, 1982).

Crystal Packing Interactions

The crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates has been studied, highlighting the importance of N⋯π and O⋯π interactions over directed hydrogen bonding. This study contributes to the understanding of molecular interactions in solid-state chemistry (Zhang, Wu, & Zhang, 2011).

Eigenschaften

IUPAC Name |

ethyl (Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)10(8-14)6-9-4-5-11(15)12(7-9)17-2/h4-7,15H,3H2,1-2H3/b10-6- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWLESVDQFOXPT-POHAHGRESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CC(=C(C=C1)O)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2939194.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2939200.png)

![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenoxy)pyridine-3-carbonitrile](/img/structure/B2939201.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2939203.png)

![3-(5-Bromo-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2939209.png)

![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2939216.png)